molecular formula C17H12O6 B1513459 Aflatoxin B1-13C17 CAS No. 1217449-45-0

Aflatoxin B1-13C17

Cat. No.: B1513459
CAS No.: 1217449-45-0
M. Wt: 329.15 g/mol
InChI Key: OQIQSTLJSLGHID-DENWKYDXSA-N
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Description

Aflatoxin B1-13C17 is a labeled analog of Aflatoxin B1, a potent mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus. This compound is extensively used in scientific research due to its ability to induce mutations and its role as a carcinogen.

Mechanism of Action

Target of Action

The primary target of Aflatoxin B1-13C17 is the p53 tumor suppressor gene . This gene plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.

Mode of Action

this compound interacts with its target by inducing a transversion mutation from guanine (G) to thymine (T) in the third position of codon 249 of the p53 tumor suppressor gene . This mutation can lead to the development of cancer.

Result of Action

The primary result of this compound action is the induction of hepatocellular carcinoma , a type of liver cancer . This is due to the mutation in the p53 gene and the disruption of normal cell cycle regulation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other mycotoxins or substances might affect its stability, bioavailability, and efficacy. Furthermore, the compound’s action can be influenced by the specific characteristics of the biological environment, such as pH, temperature, and the presence of other metabolites .

Biochemical Analysis

Biochemical Properties

Aflatoxin B1-13C17, like its parent compound aflatoxin B1, is metabolized in the liver by cytochromes P450 (CYPs). In mammals, CYP1A and CYP3A are responsible for Aflatoxin B1 metabolism, with the formation of the genotoxic carcinogens Aflatoxin B1-8,9-epoxide and AFM1, and the detoxified metabolite AFQ1 .

Cellular Effects

This compound, similar to aflatoxin B1, has been found to have significant effects on various types of cells and cellular processes. It has been associated with liver and lung cancer, stunted growth, and immune suppression . It induces the formation of DNA adducts in rat liver microsomes . In HepG2 cells, it induces transversion of guanine to thymine at codon 29 of the p53 tumor suppressor gene .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation in the liver by cytochromes P450 (CYPs). It is transformed into a reactive intermediate, Aflatoxin B1-8,9-epoxide, which can bind to DNA and proteins forming adducts . This process is associated with mutations, particularly in the p53 tumor suppressor gene, and can lead to carcinogenesis .

Temporal Effects in Laboratory Settings

It is known that aflatoxin B1, the parent compound, can induce DNA adducts rapidly in rat liver microsomes . It is also known that aflatoxin B1 can induce hepatocellular carcinoma tumor formation in rats .

Dosage Effects in Animal Models

It is known that aflatoxin B1, the parent compound, can induce hepatocellular carcinoma tumor formation in rats at dosages of 50 and 100 µg/kg .

Metabolic Pathways

This compound is involved in the same metabolic pathways as aflatoxin B1. It is metabolized in the liver by cytochromes P450 (CYPs) into various metabolites, including the genotoxic carcinogens Aflatoxin B1-8,9-epoxide and AFM1, and the detoxified metabolite AFQ1 .

Transport and Distribution

It is known that aflatoxin B1, the parent compound, is primarily metabolized in the liver .

Subcellular Localization

It is known that the enzymes involved in the metabolism of aflatoxin B1, the parent compound, are primarily localized to the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aflatoxin B1-13C17 is synthesized through the incorporation of carbon-13 isotopes into the aflatoxin B1 structure. The process involves multiple steps, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as isotopic labeling and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Aflatoxin B1-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used in further research and applications.

Scientific Research Applications

Aflatoxin B1-13C17 is widely used in scientific research due to its genotoxic properties and its role as a carcinogen. It is commonly employed as an internal standard for the quantification of aflatoxin B1 in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Additionally, it is used in studies investigating the mechanisms of mutagenesis and carcinogenesis, particularly in relation to liver cancer.

Comparison with Similar Compounds

Aflatoxin B1-13C17 is compared with other aflatoxins, such as Aflatoxin B2, Aflatoxin G1, and Aflatoxin G2. While these compounds share similar structures and toxicological properties, this compound is unique due to its labeled isotopes, which make it particularly useful for analytical and research purposes.

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Properties

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIQSTLJSLGHID-DENWKYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746807
Record name (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217449-45-0
Record name (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Aflatoxin B1-13C17 used as an internal standard in this research instead of regular Aflatoxin B1?

A1: this compound, a stable isotope-labeled version of Aflatoxin B1, is utilized as an internal standard in this study due to its nearly identical chemical behavior to the analyte of interest (Aflatoxin B1) during sample preparation and analysis. [] This similarity allows for accurate quantification. The 13C atoms introduce a mass difference detectable by mass spectrometry, allowing researchers to differentiate between the internal standard and the naturally occurring Aflatoxin B1 in the tea samples. This approach helps correct for potential variations during extraction and analysis, ultimately leading to more accurate and reliable results.

Q2: What analytical technique benefits from the use of this compound in this research?

A2: The research utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for the quantification of Aflatoxin B1 in Pu-erh tea. [] this compound serves as the internal standard in this method. The LC-MS/MS system detects and quantifies compounds based on their mass-to-charge ratios. By using this compound, researchers establish a known concentration of a compound structurally similar to Aflatoxin B1 but with a distinct mass difference due to the 13C labeling. This allows for precise quantification of Aflatoxin B1 in the tea samples by comparing its signal to the known signal of the internal standard, even considering potential signal variations during the analysis.

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